Cas no 79780-61-3 (1,4-Benzenedicarbonitrile, 2,3-diamino-)

1,4-Benzenedicarbonitrile, 2,3-diamino- structure
79780-61-3 structure
Product Name:1,4-Benzenedicarbonitrile, 2,3-diamino-
Numero CAS:79780-61-3
MF:C8H6N4
MW:158.160040378571
MDL:MFCD18806056
CID:556264
PubChem ID:45122129
Update Time:2024-10-27

1,4-Benzenedicarbonitrile, 2,3-diamino- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzenedicarbonitrile, 2,3-diamino-
    • E82253
    • CS-0181658
    • 1,4-Benzenedicarbonitrile, 2,3-diamino-
    • 2,3-diaminobenzene-1,4-dicarbonitrile
    • 79780-61-3
    • 2,3-Diaminoterephthalonitrile
    • 2,3-Diamino-1,4-benzenedicarbonitrile (ACI)
    • 1,2-Diamino-3,6-dicyanobenzene
    • MDL: MFCD18806056
    • Inchi: 1S/C8H6N4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,11-12H2
    • Chiave InChI: ZRMXARGXRHLBDO-UHFFFAOYSA-N
    • Sorrisi: N#CC1C(N)=C(N)C(C#N)=CC=1

Proprietà calcolate

  • Massa esatta: 158.059
  • Massa monoisotopica: 158.059
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 227
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 99.6A^2
  • XLogP3: 1.1

1,4-Benzenedicarbonitrile, 2,3-diamino- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D620071-0.8g
1,2-diamino-3,6-dicyanobenzene
79780-61-3 95%
0.8g
$810 2024-08-03
eNovation Chemicals LLC
D620071-1g
1,2-diamino-3,6-dicyanobenzene
79780-61-3 95%
1g
$1350 2024-08-03
eNovation Chemicals LLC
D620071-2g
1,2-diamino-3,6-dicyanobenzene
79780-61-3 95%
2g
$1680 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252328-100mg
2,3-Diaminoterephthalonitrile
79780-61-3 96%
100mg
¥645.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252328-250mg
2,3-Diaminoterephthalonitrile
79780-61-3 96%
250mg
¥1348.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252328-1g
2,3-Diaminoterephthalonitrile
79780-61-3 96%
1g
¥2337.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252328-5g
2,3-Diaminoterephthalonitrile
79780-61-3 96%
5g
¥10313.00 2024-07-28
Ambeed
A370335-100mg
2,3-Diaminoterephthalonitrile
79780-61-3 97%
100mg
$80.0 2025-04-16
Ambeed
A370335-250mg
2,3-Diaminoterephthalonitrile
79780-61-3 97%
250mg
$131.0 2025-04-16
Ambeed
A370335-1g
2,3-Diaminoterephthalonitrile
79780-61-3 97%
1g
$265.0 2025-04-16

1,4-Benzenedicarbonitrile, 2,3-diamino- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Cobalt dichloride hexahydrate Solvents: Ethanol ,  Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Sodium borohydride ;  reflux; 1.5 h, reflux
Riferimento
Photodriven Multi-electron Storage in Disubstituted RuII Dppz Analogues
Aslan, Joseph M.; et al, Chemistry - A European Journal, 2015, 21(48), 17314-17323

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bromine ,  Hydrogen bromide
2.1 Solvents: Dimethylformamide ;  3 h, reflux
3.1 Catalysts: Cobalt dichloride hexahydrate Solvents: Ethanol ,  Tetrahydrofuran ;  15 min, rt
3.2 Reagents: Sodium borohydride ;  reflux; 1.5 h, reflux
Riferimento
Photodriven Multi-electron Storage in Disubstituted RuII Dppz Analogues
Aslan, Joseph M.; et al, Chemistry - A European Journal, 2015, 21(48), 17314-17323

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Iron ;  30 min, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Riferimento
Solution-Processable n-Type Semiconductors Based on Unsymmetrical Naphthalene Imides: Synthesis, Characterization, and Applications in Field-Effect Transistors
Shao, Jinjun; et al, Chemistry - An Asian Journal, 2014, 9(1), 253-260

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  3 h, reflux
2.1 Catalysts: Cobalt dichloride hexahydrate Solvents: Ethanol ,  Tetrahydrofuran ;  15 min, rt
2.2 Reagents: Sodium borohydride ;  reflux; 1.5 h, reflux
Riferimento
Photodriven Multi-electron Storage in Disubstituted RuII Dppz Analogues
Aslan, Joseph M.; et al, Chemistry - A European Journal, 2015, 21(48), 17314-17323

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
2.1 Reagents: Bromine ,  Hydrogen bromide
3.1 Solvents: Dimethylformamide ;  3 h, reflux
4.1 Catalysts: Cobalt dichloride hexahydrate Solvents: Ethanol ,  Tetrahydrofuran ;  15 min, rt
4.2 Reagents: Sodium borohydride ;  reflux; 1.5 h, reflux
Riferimento
Photodriven Multi-electron Storage in Disubstituted RuII Dppz Analogues
Aslan, Joseph M.; et al, Chemistry - A European Journal, 2015, 21(48), 17314-17323

1,4-Benzenedicarbonitrile, 2,3-diamino- Raw materials

1,4-Benzenedicarbonitrile, 2,3-diamino- Preparation Products

1,4-Benzenedicarbonitrile, 2,3-diamino- Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79780-61-3)1,4-Benzenedicarbonitrile, 2,3-diamino-
Numero d'ordine:A1052721
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:36
Prezzo ($):217.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79780-61-3)1,4-Benzenedicarbonitrile, 2,3-diamino-
A1052721
Purezza:99%
Quantità:1g
Prezzo ($):217.0
Email